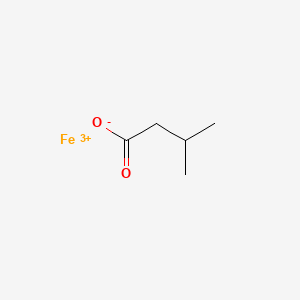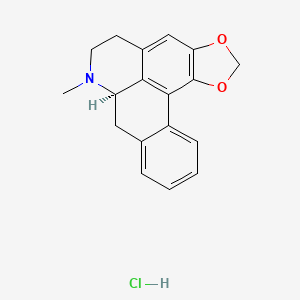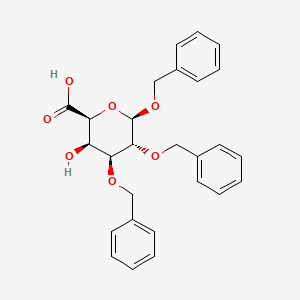
(2S,3R,4S,5R,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,4S,5R,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxane-2-carboxylic acid is a complex organic compound with the molecular formula C27H28O7 It is a derivative of galactopyranosiduronic acid, where the hydroxyl groups at positions 2 and 3 are substituted with benzyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5R,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxane-2-carboxylic acid typically involves the protection of the hydroxyl groups of galactopyranosiduronic acid followed by benzylation. The reaction conditions often include the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R,4S,5R,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to remove the benzyl protecting groups, yielding the parent galactopyranosiduronic acid.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Galactopyranosiduronic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2S,3R,4S,5R,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (2S,3R,4S,5R,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxane-2-carboxylic acid involves its interaction with specific molecular targets. The benzyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The compound may also act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl 2,3-Di-O-benzyl-beta-D-galactopyranoside: Similar structure but lacks the uronic acid moiety.
Benzyl beta-D-galactopyranoside: Contains only one benzyl group.
Benzyl 2-O-benzyl-beta-D-galactopyranosiduronic acid: Similar but with fewer benzyl substitutions.
Uniqueness
(2S,3R,4S,5R,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxane-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in synthetic chemistry and as a research tool in various scientific disciplines .
Propiedades
Número CAS |
17120-54-6 |
|---|---|
Fórmula molecular |
C27H28O7 |
Peso molecular |
464.514 |
Nombre IUPAC |
(2S,3R,4S,5R,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C27H28O7/c28-22-23(31-16-19-10-4-1-5-11-19)25(32-17-20-12-6-2-7-13-20)27(34-24(22)26(29)30)33-18-21-14-8-3-9-15-21/h1-15,22-25,27-28H,16-18H2,(H,29,30)/t22-,23+,24+,25-,27-/m1/s1 |
Clave InChI |
GPASAQPCUVNIGM-SRFJDDQZSA-N |
SMILES |
C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)O)O |
Sinónimos |
Benzyl 2-O,3-O-dibenzyl-β-D-galactopyranosiduronic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-[1,3]thiazolo[4,5-f][2,1,3]benzothiadiazole](/img/structure/B579616.png)
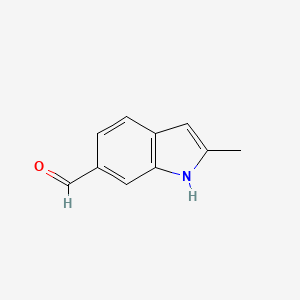
![7H-Imidazo[4,5-e][1,2,3]benzothiadiazole](/img/structure/B579618.png)
![N-[(1S,3R,6S,7R,8R,11S,12S,14R,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]benzamide](/img/structure/B579619.png)
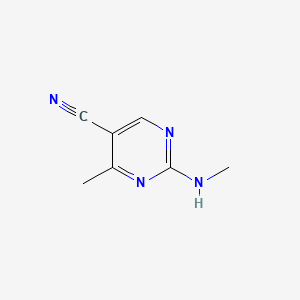
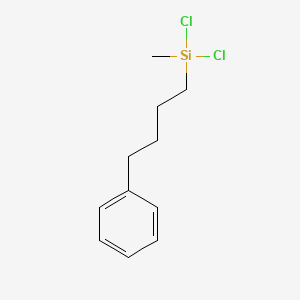

![1-Methylidene-5,8-dioxaspiro[3.4]octane](/img/structure/B579625.png)
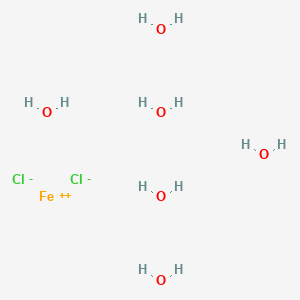
![(1S,3aS,3bR,9aR,9bS,11aS)-5-benzyl-9a,11a-dimethyl-1,2,3,3a,3b,4,5a,6,7,8,9,9b,10,11-tetradecahydrocyclopenta[i]phenanthridin-1-ol](/img/structure/B579632.png)
![(1S,7S,10R)-4,10,11,11-tetramethyltricyclo[5.3.1.01,5]undec-4-ene](/img/structure/B579633.png)
